2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then subjected to various reactions to introduce the sulfanyl and imidazole groups. The reaction conditions often require specific reagents such as trifluoromethylating agents and chlorinating agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring are known to enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N,N,1-trimethyl-1H-imidazole-5-carboxamide include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridine core but lacks the imidazole and sulfanyl groups.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound has an amino group instead of the sulfanyl and imidazole groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N,3-trimethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4OS/c1-20(2)11(22)9-6-19-12(21(9)3)23-10-8(14)4-7(5-18-10)13(15,16)17/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFNBGUXAHKJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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